molecular formula C14H20ClN3 B1406583 [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride CAS No. 1431966-26-5

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride

Cat. No.: B1406583
CAS No.: 1431966-26-5
M. Wt: 265.78 g/mol
InChI Key: BMWLIDSXVOELGC-UHFFFAOYSA-N
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Description

[4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride: is a chemical compound with the molecular formula C14H20ClN3 and a molecular weight of 265.78 g/mol. It is a benzimidazole derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicine and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride typically involves the reaction of benzimidazole derivatives with cyclohexylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where it may react with oxidizing agents to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, where it may react with reducing agents to form reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution Reactions: These reactions may involve reagents such as halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while reduction may yield reduced cyclohexyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in various chemical reactions to study the properties and reactivity of benzimidazole derivatives.

Biology: In biological research, this compound is used to study the biological activities of benzimidazole derivatives. It may be used in assays to investigate its effects on different biological systems and pathways .

Medicine: In medicine, benzimidazole derivatives are known for their therapeutic potential. This compound may be studied for its potential use in developing new drugs for various diseases, including infections and cancer .

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals and other chemical products. Its properties make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

    [4-(1H-Benzimidazol-2-yl)cyclohexyl]methylamine dihydrochloride: This compound is similar in structure but differs in the presence of an additional methyl group and two hydrochloride ions.

    Other Benzimidazole Derivatives: Compounds such as omeprazole and pantoprazole, which are used as antiulcer agents, share the benzimidazole core structure.

Uniqueness: What sets [4-(1H-Benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride apart is its specific cyclohexyl substitution, which may confer unique biological and chemical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)cyclohexyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c15-9-10-5-7-11(8-6-10)14-16-12-3-1-2-4-13(12)17-14;/h1-4,10-11H,5-9,15H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWLIDSXVOELGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431966-26-5
Record name [4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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